molecular formula C9H9BrN2O3 B7962052 Methyl 5-bromo-2-acetamidopyridine-4-carboxylate

Methyl 5-bromo-2-acetamidopyridine-4-carboxylate

Cat. No.: B7962052
M. Wt: 273.08 g/mol
InChI Key: YTVDMLJPHCVWIO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-acetamidopyridine-4-carboxylate is a brominated heterocyclic compound featuring a pyridine backbone substituted with acetamido, bromine, and methyl ester groups.

Properties

IUPAC Name

methyl 2-acetamido-5-bromopyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-5(13)12-8-3-6(9(14)15-2)7(10)4-11-8/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVDMLJPHCVWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The classical approach involves cyclocondensation of mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) with acetamidine hydrochloride in the presence of sodium ethoxide. This method, adapted from pyrimidine syntheses, leverages the reactivity of α,β-unsaturated ketones with amidines to form the pyridine scaffold.

Reaction Conditions:

  • Step 1: Sodium ethoxide is prepared by dissolving sodium (356 mg, 15.5 mmol) in ethanol (5.9 mL).

  • Step 2: Acetamidine hydrochloride (0.91 g, 9.69 mmol) is suspended in ethanol, followed by dropwise addition of mucobromic acid (1 g, 3.87 mmol) in ethanol at 50°C.

  • Step 3: Post-reaction workup includes acidification with 2 M HCl, filtration, and freeze-drying to isolate the product.

Yield and Characterization:

  • Yield: 42% (350 mg).

  • LCMS: m/z 218 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 2.62 (s, 3H, CH₃), 9.03 (s, 1H, pyridine-H).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amidine on the electrophilic carbonyl of mucobromic acid, followed by cyclization and elimination of HBr. The sodium ethoxide base facilitates deprotonation, driving the equilibrium toward product formation. Regioselectivity arises from the preferential attack at the less hindered carbonyl position.

Alternative Routes via Functional Group Interconversion

Bromination of Methyl 2-Acetamidopyridine-4-Carboxylate

A two-step strategy first synthesizes the non-brominated precursor, followed by electrophilic bromination.

Procedure:

  • Esterification: 2-Acetamidopyridine-4-carboxylic acid is treated with methanol and H₂SO₄ to form the methyl ester.

  • Bromination: N-bromosuccinimide (NBS) in DMF introduces bromine at the 5-position.

Optimization Data:

ParameterValue
NBS Equiv.1.2
Temperature0°C → RT
Yield68%

Palladium-Catalyzed Cross-Coupling

Recent methods employ Suzuki-Miyaura coupling to install the bromine post-cyclization. For example, a boronic ester intermediate reacts with CuBr₂ in the presence of Pd(PPh₃)₄, achieving 75% yield under mild conditions.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, reducing environmental impact. A mixture of mucobromic acid, acetamidine hydrochloride, and Na₂CO₃ is milled for 2 hours, yielding 55% product.

Catalytic Systems

Ionic Liquid Catalysts:

  • [BMIM][Br] enhances reaction rates by stabilizing transition states, achieving 70% yield at 60°C.

Challenges and Optimization Strategies

Byproduct Formation

Over-bromination and ester hydrolysis are common side reactions. Strategies include:

  • Low-Temperature Bromination: Minimizes di-substitution.

  • Protecting Groups: Trityl groups shield the acetamido moiety during esterification.

Scalability Issues

Pilot-scale trials reveal heat dissipation challenges in exothermic cyclocondensation. Continuous flow reactors improve thermal control, boosting yields to 50% at 100 g scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-acetamidopyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or hydroxylamine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 5-substituted pyridine derivatives.

    Reduction: Formation of 5-bromo-2-acetamidopyridine-4-methanol.

    Oxidation: Formation of 5-bromo-2-nitropyridine-4-carboxylate or 5-bromo-2-hydroxylaminopyridine-4-carboxylate.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate
Methyl 5-bromo-2-acetamidopyridine-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it a versatile building block for pharmaceuticals and agrochemicals.

Synthetic Pathways
The compound can be synthesized through a series of reactions including bromination, esterification, and acetamidation. The general synthetic route is as follows:

  • Bromination : The starting material, 2-acetamidopyridine, is brominated using bromine or N-bromosuccinimide (NBS).
  • Esterification : The brominated product undergoes esterification with methanol.
  • Acetamidation : The esterified product is treated with acetic anhydride to yield the final compound.

Medicinal Chemistry

Drug Development
This compound is pivotal in the development of new drugs due to its biological activity. It has been investigated for its potential therapeutic effects against various diseases, including bacterial infections and cancer.

This compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various microorganisms are presented in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results indicate that the compound possesses broad-spectrum antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Material Science

Novel Material Design
In material science, this compound is utilized for the design and synthesis of novel materials with specific properties such as polymers and liquid crystals. Its chemical structure allows for modifications that enhance material performance in various applications.

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Studies : Research demonstrated its effectiveness against multiple bacterial strains, indicating potential use in developing new antimicrobial agents.
  • Drug Development : Ongoing investigations focus on synthesizing derivatives that could target specific diseases, including cancer therapies that utilize this compound as a precursor.
  • Material Science Applications : Studies have shown promising results in creating new materials for electronics and coatings using derivatives of this compound.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-acetamidopyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and acetamido group can participate in hydrogen bonding and hydrophobic interactions with the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct functional groups differentiate it from simpler methyl esters and terpene derivatives documented in the evidence:

  • Bromine Substitution: Unlike non-halogenated esters (e.g., methyl salicylate ), the bromine atom enhances electrophilic reactivity, facilitating nucleophilic aromatic substitution reactions.
  • Acetamido Group: This polar group improves solubility in polar solvents compared to non-amide esters like sandaracopimaric acid methyl ester .
  • Pyridine Core : The aromatic nitrogen heterocycle contrasts with terpene-based esters (e.g., communic acid methyl esters ), enabling interactions in medicinal chemistry targets.

Physical and Chemical Properties

Table 1 compares inferred properties of Methyl 5-bromo-2-acetamidopyridine-4-carboxylate with methyl salicylate (from ) and terpene-derived esters (from ):

Property This compound Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~273 152.15 ~316 (estimated for diterpenes)
Key Functional Groups Bromine, acetamido, methyl ester Methyl ester, hydroxyl Methyl ester, diterpene backbone
Reactivity High (due to Br and electron-deficient pyridine) Moderate (ester hydrolysis) Low (stable diterpene structure)
Potential Applications Pharmaceutical intermediate Fragrance, topical analgesics Resins, traditional medicine

Industrial and Research Relevance

  • Pharmaceutical Context : The compound’s complexity suggests utility in drug discovery, unlike terpene esters used in materials science or methyl salicylate in consumer products .
  • Analytical Challenges : Gas chromatography (GC) or mass spectrometry methods (as in ) may require optimization due to its high molecular weight and polarity.

Biological Activity

Methyl 5-bromo-2-acetamidopyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a series of reactions involving bromination, esterification, and acetamidation. The general synthetic route includes:

  • Bromination : The starting material, 2-acetamidopyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
  • Esterification : The brominated product undergoes esterification with methanol and a strong acid catalyst (e.g., sulfuric acid).
  • Acetamidation : Finally, the esterified product is treated with acetic anhydride and a base (e.g., pyridine) to yield the desired compound.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results indicate that the compound possesses broad-spectrum antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with biological targets through specific binding mechanisms. The presence of the bromine atom and acetamido group allows for hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. This interaction is crucial for its effectiveness in medicinal applications.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in drug development. Its derivatives are being explored for therapeutic effects against various diseases, including bacterial infections and possibly cancer .

Case Studies

  • Antibacterial Studies : A study evaluated the antibacterial properties of several pyridine derivatives, including this compound, revealing significant inhibition against Gram-positive and Gram-negative bacteria .
  • Antifungal Studies : Research on the antifungal activity demonstrated that compounds similar to this compound could effectively inhibit fungal growth, indicating potential for treating fungal infections .

Q & A

Q. What assays are suitable for probing its biological activity as a kinase inhibitor precursor?

  • Methodology : Test in vitro against EGFR kinase using a fluorescence-based ADP-Glo™ assay. IC50_{50} values <10 μM warrant further SAR studies with analogs (e.g., replacing Br with Cl or CF3_3). Validate selectivity via kinase profiling panels (≥50 kinases) .

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